![molecular formula C7H4BrNS2 B1279807 7-Bromobenzo[D]thiazole-2-thiol CAS No. 908355-83-9](/img/structure/B1279807.png)
7-Bromobenzo[D]thiazole-2-thiol
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Overview
Description
“7-Bromobenzo[D]thiazole-2-thiol” is a heterocyclic compound that contains both benzene and thiazole rings. It has been used in the synthesis of various compounds, including those with potential antimicrobial properties .
Synthesis Analysis
The synthesis of “7-Bromobenzo[D]thiazole-2-thiol” and its derivatives has been reported in several studies . For instance, one study described the design, synthesis, and evaluation of a library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds .
Molecular Structure Analysis
The molecular formula of “7-Bromobenzo[D]thiazole-2-thiol” is C7H4BrNS2 . Its molecular weight is 246.15 g/mol .
Physical And Chemical Properties Analysis
The predicted boiling point of “7-Bromobenzo[D]thiazole-2-thiol” is 347.6±44.0 °C . Its predicted density is 1.93±0.1 g/cm3 .
Scientific Research Applications
Quorum Sensing Inhibitors
“7-Bromobenzo[D]thiazole-2-thiol” and its derivatives have been found to be potent selective lasB quorum sensing inhibitors of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Anti-Biofilm Formation
In addition to quorum sensing inhibition, some compounds of “7-Bromobenzo[D]thiazole-2-thiol” showed moderate anti-biofilm formation of Pseudomonas aeruginosa . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces, and their formation is a major problem in medical and industrial fields.
Antimicrobial Activities
The presence of O-alkyl moiety at position 2, 3, and 4 of the phenyl group eliminates the antimicrobial activity of the benzo[d]thiazole compounds in this series . This suggests that “7-Bromobenzo[D]thiazole-2-thiol” could be used in the development of antimicrobial agents.
Inhibition of Cell Proliferation
Some compounds of “7-Bromobenzo[D]thiazole-2-thiol” have been found to inhibit the proliferation of HepG2 cells via inducing apoptosis on a concentration-dependent manner . This suggests potential applications in cancer research and treatment.
Future Directions
Mechanism of Action
Target of Action
The primary target of 7-Bromobenzo[D]thiazole-2-thiol is the LasB system of Gram-negative bacteria, specifically Pseudomonas aeruginosa . The LasB system is a part of the quorum sensing pathways in bacteria, which are used for cell-cell communication and coordination of various behaviors such as biofilm formation and virulence production .
Mode of Action
7-Bromobenzo[D]thiazole-2-thiol interacts with its target by binding to the active site of the LasR system of Pseudomonas aeruginosa . This interaction inhibits the quorum sensing pathways, thereby disrupting the bacteria’s ability to coordinate behaviors such as biofilm formation and virulence production . The compound shows selectivity towards the LasB system, with no observed activity in the PqsR system .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria, which are used to respond to external factors such as nutrient availability and defense mechanisms . By inhibiting these pathways, the compound disrupts the bacteria’s ability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Pharmacokinetics
The compound’s effectiveness at high concentrations (up to 1000 μg ml −1) suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of growth in Pseudomonas aeruginosa . Specifically, it shows promising quorum-sensing inhibitory activities, with IC 50 values of 115.2 μg mL −1, 182.2 μg mL −1, and 45.5 μg mL −1 . Additionally, it has been observed to moderately inhibit the formation of biofilms in Pseudomonas aeruginosa .
Action Environment
The action of 7-Bromobenzo[D]thiazole-2-thiol is influenced by environmental factors, as bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms . .
properties
IUPAC Name |
7-bromo-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKOWNRHWXMBKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474404 |
Source
|
Record name | 7-Bromo-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromobenzo[D]thiazole-2-thiol | |
CAS RN |
908355-83-9 |
Source
|
Record name | 7-Bromo-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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